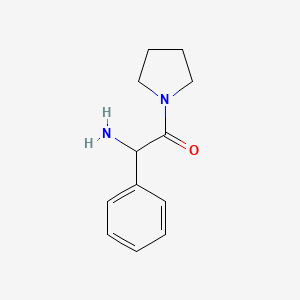

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one

Descripción general

Descripción

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one, also known as α-PHiP or α-PiHP, is a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .

Molecular Structure Analysis

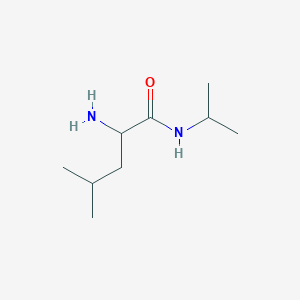

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a phenyl group and an ethanone group . The molecule’s IUPAC name is 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one . The molecule’s formula is C16H23NO, and it has a molar mass of 245.366 g·mol −1 .Aplicaciones Científicas De Investigación

Synthesis of Polysubstituted Pyrroles

Research has explored the synthesis of polysubstituted pyrroles, leveraging compounds like 1-phenyl-2-(phenylamino)-ethan-1-one and related structures. This process involves intermolecular cycloaddition, often in aqueous mediums, and has been demonstrated to produce good to excellent yields under certain conditions, including microwave-assisted synthesis (Kumar et al., 2017).

Enantioselective Addition in Organic Synthesis

In organic synthesis, derivatives of 1-phenylethylamine, like 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one, have been used as chiral ligands. These compounds catalyze the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantioselectivity. This indicates their potential for asymmetric synthesis in pharmaceutical applications (Asami et al., 2015).

Formation of Phosphinoallyl Ligands

Research has shown the potential of using metallic fragments to activate certain compounds, leading to the formation of cationic complexes with phosphinoallyl ligands containing pyrrolidin-2-yl rings. This demonstrates the compound's versatility in forming complex structures with potential applications in catalysis and material science (Puerta et al., 2008).

Construction of Pyrrolidine Derivatives

A class of substituted γ-amino alcohols and pyrrolidine derivatives has been synthesized from simple precursors like 1-phenyl-ethylamine, showcasing the potential of this compound in constructing complex molecules with multiple stereogenic centers. These findings are significant in the context of stereochemistry and pharmaceutical synthesis (Wang et al., 2015).

Applications in Fluorescent Chemosensors

Compounds structurally related to this compound have been synthesized and characterized as potential fluorescent chemosensors. These compounds have demonstrated sensitivity and selectivity for detecting specific metal ions, indicating their potential in environmental monitoring and analytical chemistry (Kong et al., 2013).

Stereospecific Synthesis of Pyrrolidines

The compound has been utilized in the stereospecific synthesis of pyrrolidines, showcasing its utility in creating specific molecular configurations, which is critical in the development of drugs with targeted properties (Back et al., 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-amino-2-phenyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14/h1-3,6-7,11H,4-5,8-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRZMKJGUPQVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B3086571.png)

![1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3086577.png)

![6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3086600.png)

![1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3086615.png)